molecular formula C22H20N4 B1392661 3-Methyl-1,6-diphenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine CAS No. 1243023-65-5

3-Methyl-1,6-diphenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine

Cat. No. B1392661
M. Wt: 340.4 g/mol
InChI Key: HJNYEWOKIPVJSM-UHFFFAOYSA-N
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Description

A compound’s description usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of chemical reactions.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

1. Structural Analysis and Synthesis

A study by Low et al. (2002) explored the supramolecular hydrogen-bonded structures of compounds closely related to 3-Methyl-1,6-diphenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine, emphasizing their crystallization and molecular arrangement (Low et al., 2002). Massa et al. (1984) reported on the synthesis of derivatives of this compound, detailing the chemical processes involved (Massa et al., 1984).

2. Novel Compound Development

Innovative strategies for synthesizing pyrrolo[3,4-d][1,2]diazepines, which are analogs of the discussed compound, were developed by Kharaneko & Bogza (2013). This research aimed at expanding the range of medicinal compounds (Kharaneko & Bogza, 2013). Additionally, Palazzino et al. (1989) synthesized related tricyclic systems potentially useful as antitumor agents (Palazzino et al., 1989).

3. Chemical Reactivity and Modifications

Studies by Kamata & Tsuge (1986) and Joséalves et al. (2000) focused on the chemical reactivity of derivatives and the formation of complex compounds, which could be crucial for developing new pharmaceuticals or industrial chemicals (Kamata & Tsuge, 1986); (Joséalves et al., 2000).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound. It could include suggesting modifications to its structure to enhance its properties or finding new applications for it.


Please note that the availability of this information depends on how extensively the compound has been studied. For a less known compound, not all of this information may be available. If you have a specific compound in mind that is well-studied, I may be able to provide more detailed information.


properties

IUPAC Name

5-methyl-3,9-diphenyl-1,3,4,8-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4/c1-16-19-15-23-21(17-9-4-2-5-10-17)20-13-8-14-25(20)22(19)26(24-16)18-11-6-3-7-12-18/h2-14,21,23H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNYEWOKIPVJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1CNC(C3=CC=CN32)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,6-diphenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1,6-diphenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 2
3-Methyl-1,6-diphenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 3
Reactant of Route 3
3-Methyl-1,6-diphenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 4
3-Methyl-1,6-diphenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 5
3-Methyl-1,6-diphenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 6
Reactant of Route 6
3-Methyl-1,6-diphenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine

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